Cas no 1421508-18-0 (1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol)

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol
- 3-Azetidinol, 1-(4-methoxy-2-benzothiazolyl)-
- AKOS024627639
- 1421508-18-0
- F2145-0958
- 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol
-
- インチ: 1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3
- InChIKey: IEVACHSRUIQANP-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC3=C(OC)C=CC=C3S2)CC(O)C1
計算された属性
- せいみつぶんしりょう: 236.06194880g/mol
- どういたいしつりょう: 236.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.440±0.06 g/cm3(Predicted)
- ふってん: 416.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.77±0.20(Predicted)
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2145-0958-10μmol |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-10mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-2μmol |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-3mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-4mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2145-0958-5mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-15mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-2mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2145-0958-1mg |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2145-0958-5μmol |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
1421508-18-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-olに関する追加情報
1-(4-Methoxy-1,3-Benzothiazol-2-yl)Azetidin-3-Ol: A Comprehensive Overview
The compound with CAS No. 1421508-18-0, commonly referred to as 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The benzothiazole moiety, a bicyclic structure consisting of a benzene ring fused to a thiazole ring, adds unique electronic and structural properties to the molecule. The methoxy group attached to the benzothiazole ring further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The azetidine ring in 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol contributes to its rigidity and stability, making it an ideal candidate for exploring its pharmacokinetic properties. Researchers have reported that this compound exhibits promising results in preclinical models, particularly in its ability to inhibit certain enzymes associated with neurodegenerative diseases.
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent attachment of the azetidine moiety. Recent advancements in catalysis have enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity of the final product. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the demands of drug development.
In terms of pharmacological applications, azetidine derivatives have gained attention for their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Experimental data suggest that 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol can modulate kinase activity by binding to specific regions of these enzymes. This property makes it a valuable tool for studying disease mechanisms and developing novel therapeutic agents.
Moreover, the presence of the methoxy group in benzothiazole derivatives significantly influences their solubility and bioavailability. Studies have shown that this functional group enhances the molecule's ability to cross cellular membranes, thereby improving its efficacy in vivo. This characteristic is particularly advantageous for drugs targeting chronic diseases where sustained release and prolonged action are desired.
Looking ahead, researchers are exploring the potential of 1-(4-methoxy-1,3-benzothiazol-2-y l)azetidin -3 -ol as a lead compound for drug design. By modifying its structure through strategic substitutions or additions, scientists aim to enhance its potency and selectivity towards specific molecular targets. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 1-(4-methoxy -1 , 3 -benz oth iazole - 2 -yl )a z et idine - 3 -o l represents a promising molecule with multifaceted applications in chemistry and medicine. Its unique structure and versatile properties make it an invaluable subject for further research. As advancements in chemical synthesis and pharmacology continue to unfold, this compound holds great potential for contributing to the development of innovative therapies that address unmet medical needs.
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